1-Benzoyl-3-(2,3-difluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Benzoyl-3-(2,3-difluorophenyl)thiourea is a chemical compound that has attracted significant attention from the scientific community due to its various properties and applications. It has a molecular formula of C14H10F2N2OS and a molecular weight of 292.31 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiourea moiety, which plays a central role in medicinal chemistry thanks to the possibility of establishing stable hydrogen bonds with recognition elements of biological targets, such as proteins, enzymes, and receptors . The exact molecular structure can be represented by the SMILES notation: C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)F)F .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 292.31 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.
Scientific Research Applications
Synthesis and Biological Evaluation
1-Benzoyl-3-(2,3-difluorophenyl)thiourea derivatives are synthesized from aryl amines and evaluated for their biological activities. These compounds, including variants like 1-Benzoyl-3-(4-methoxyphenyl)thiourea, show potential as anti-radical scavengers and enzyme inhibitors, particularly against esterases and protease enzymes (Raza et al., 2022).
Crystallographic and Structural Studies
These derivatives are also of interest for their crystallographic properties. Studies have examined their molecular conformation, intermolecular interactions, and crystal packing, providing insights into their structural characteristics (Okuniewski et al., 2017). Another study focused on how different halogen substituents influence the molecular conformation and intermolecular interactions of these compounds (Rosiak et al., 2021).
In Vitro Cytotoxicity Studies
This compound derivatives have been studied for their in vitro cytotoxicity against various cell lines. These studies aim to understand their potential as anticancer agents (Ruswanto et al., 2015).
Antimicrobial and Computational Characterization
These derivatives have been characterized for their antimicrobial activities against pathogenic bacteria and fungi. Computational methods like density functional theory are used to compare structural and spectroscopic data (Atis et al., 2012).
Metal Complexes and Coordination Chemistry
This compound derivatives are explored in the synthesis of metal complexes, studying their coordination chemistry and potential applications (Arslan et al., 2003).
Vibrational and Electronic Characterization
These compounds have also been the subject of studies focusing on their vibrational and electronic properties, exploring aspects like molecular stability, intermolecular interactions, and non-linear optical behavior (Lestard et al., 2015).
Synthesis Methods
Research has been conducted on the synthesis methods of this compound derivatives, optimizing conditions for higher yield and confirming their structure through various analytical techniques (Wei Chang-mei, 2011).
Biological Activities
Some studies have explored the biological activities of these derivatives, including their antifungal and insecticidal properties, providing a comprehensive understanding of their potential applications (Campo et al., 2004).
Eco-Friendly Synthesis
Environmentally friendly synthesis methods for these derivatives have also been a subject of research, focusing on sustainable and efficient production methods (Marquez et al., 2006).
Corrosion Inhibition Studies
The corrosion inhibition properties of this compound derivatives on various metal surfaces have been investigated, which is crucial for industrial applications (Gopiraman et al., 2012).
Properties
IUPAC Name |
N-[(2,3-difluorophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS/c15-10-7-4-8-11(12(10)16)17-14(20)18-13(19)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANZMKGTEDGNGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.